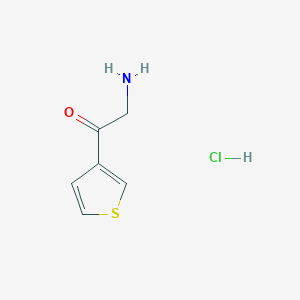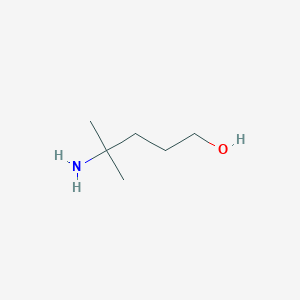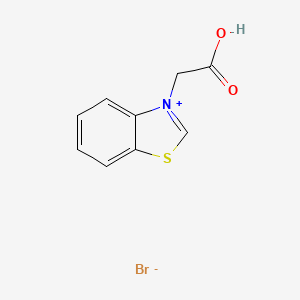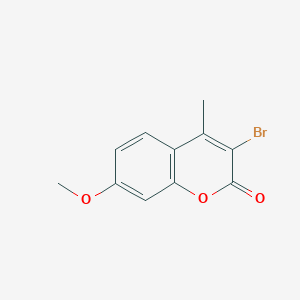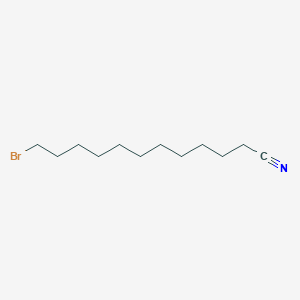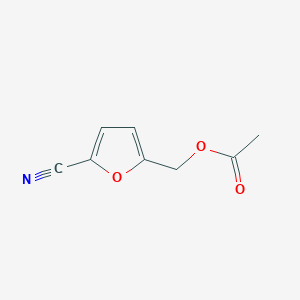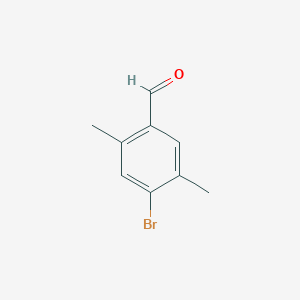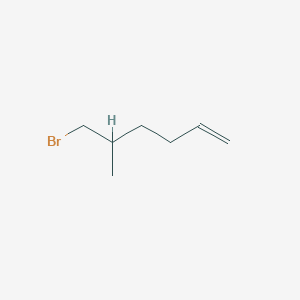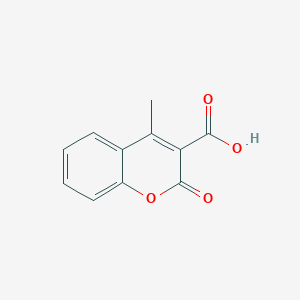
3-溴-4-(三氟甲氧基)苯甲醛
概述
描述
The compound of interest, 3-Bromo-4-(trifluoromethoxy)benzaldehyde, is a halogenated aromatic aldehyde with a trifluoromethoxy group. This structure suggests potential reactivity typical of aldehydes and halides, which may be influenced by the electron-withdrawing effects of the trifluoromethoxy group.
Synthesis Analysis
The synthesis of halogenated benzaldehydes can involve various strategies, including direct halogenation of the aromatic ring, followed by the introduction of the aldehyde group. For instance, a related compound, 3,5-bromo-4-hydroxy benzaldehyde, can be synthesized from p-hydroxy benzaldehyde through bromination and subsequent reactions . Although the specific synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be significantly affected by substituents. For example, the benzaldehyde/boron trifluoride adduct shows anti complexation, which is influenced by the electronic nature of the substituents . The presence of a trifluoromethoxy group in 3-Bromo-4-(trifluoromethoxy)benzaldehyde would likely affect its electronic properties and molecular conformation, potentially impacting its reactivity.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions. For example, bromobenzaldehydes can participate in palladium-catalyzed coupling reactions to form dihydroxyalkenyl benzaldehydes . The trifluoromethoxy group in 3-Bromo-4-(trifluoromethoxy)benzaldehyde could influence such reactions by altering the electronic properties of the molecule. Additionally, the bromine atom could be a site for further functionalization, as seen in the synthesis of 3,5-bis(trifluoromethyl)phenylmagnesium derivatives from brominated benzene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the acidity, reactivity, and overall stability of the molecule. For instance, the oxidation of various benzaldehydes has been studied, revealing insights into their reactivity and the influence of substituents on reaction kinetics and thermodynamics . The trifluoromethoxy and bromo substituents in 3-Bromo-4-(trifluoromethoxy)benzaldehyde would contribute to its unique physical and chemical properties, potentially making it a versatile intermediate in organic synthesis.
科学研究应用
化学合成和反应
3-溴-4-(三氟甲氧基)苯甲醛已被用于各种化学合成和反应中。例如,它可以在特定温度下转化为5-溴-2-(三氟甲氧基)苯基锂,进而可以经历反应形成各种有机氟化合物 (Schlosser & Castagnetti, 2001)。此外,它的溴化和三氟甲基化衍生物已被用于吡啶的金属化和官能化反应,有助于开发羧酸和其他化合物 (Cottet et al., 2004)。
有机合成和聚合
3-溴-4-(三氟甲氧基)苯甲醛还在各种有机化合物的合成中找到了应用。例如,它可以用于与苯乙烯合成新型共聚物,有助于开发具有特定性能的材料 (Kharas et al., 2015; Kharas et al., 2016)。这些共聚物由于含有三氟甲氧基团而表现出独特的热性能和物理特性。
光敏保护基
研究还探讨了3-溴-4-(三氟甲氧基)苯甲醛衍生物作为醛和酮的光敏保护基的用途。这些化合物可以在光照下释放受保护的醛和酮,为光化学反应和材料科学提供潜在应用 (Lu et al., 2003)。
结构分析和晶体学
该化合物及其衍生物已成为结构分析和X射线晶体学研究的对象。这些研究为这些化合物的分子结构和键合特性提供了见解,有助于更好地理解它们的反应性和在各个领域的潜在应用 (Arunagiri et al., 2018)。
安全和危害
As with any chemical compound, precautions should be taken when handling 3-Bromo-4-(trifluoromethoxy)benzaldehyde . It may pose risks related to inhalation, skin contact, and eye exposure. Consult safety data sheets and follow proper laboratory practices.
未来方向
Research on this compound could explore:
- Synthetic modifications : Developing novel derivatives with specific properties.
- Biological activity : Investigating potential applications in medicine or materials science.
- Environmental impact : Assessing its fate and effects in the environment.
属性
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIAOFZMQWTYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522348 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
85366-66-1 | |
| Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

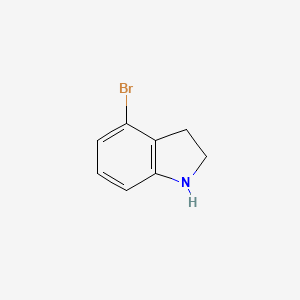
![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)



